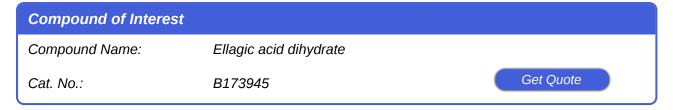


Spectroscopic Profile of Ellagic Acid Dihydrate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **ellagic acid dihydrate**, a naturally occurring polyphenol with significant interest in pharmaceutical and nutraceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **ellagic acid dihydrate**, facilitating easy reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of ellagic acid are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).



¹ H NMR (in DMSO-d ₆)	¹³ C NMR (in DMSO- d ₆)		
Chemical Shift (δ)	Assignment	Chemical Shift (δ)	Assignment
7.44 (s, 2H)	H-5, H-5'	158.9	C-4, C-4' (C=O)
10.5 (br s, 4H)	Ar-OH	148.5	C-3, C-3' (C-OH)
140.0	C-2, C-2' (C-OH)		
112.5	C-1, C-1'	_	
110.2	C-6, C-6'	_	
107.8	C-5, C-5'	_	

Note: The broad singlet for the hydroxyl protons can vary in chemical shift and may exchange with residual water in the solvent.

Table 2: Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **ellagic acid dihydrate** is characterized by the following absorption bands.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3400	O-H stretching (phenolic and water)	Broad
~1700	C=O stretching (lactone)	Strong
~1600	Aromatic C=C stretching	Medium
~1200	C-O stretching	Medium

One study identified more specific peaks at 3483 cm $^{-1}$ (O-H), 1751 cm $^{-1}$ (C=O), and 1428 cm $^{-1}$ (C=C)[1].



Table 3: UV-Vis Spectroscopic Data

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. In methanol, ellagic acid exhibits characteristic absorption maxima.

Solvent	λmax 1 (nm)	λmax 2 (nm)
Methanol	254 - 255	360 - 368

These absorption bands are attributed to the $\pi \to \pi^*$ transitions within the aromatic system of the molecule. The exact position of the maxima can be influenced by the solvent and the pH of the solution[2][3].

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **ellagic acid dihydrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **ellagic acid dihydrate** and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming or sonication if necessary. Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is recommended.
- ¹H NMR Acquisition:
 - Tune and shim the probe for the sample.
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.



- The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
 - The spectral width should encompass the expected range for aromatic and carbonyl carbons (e.g., 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ
 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of ellagic acid dihydrate with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.



 Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

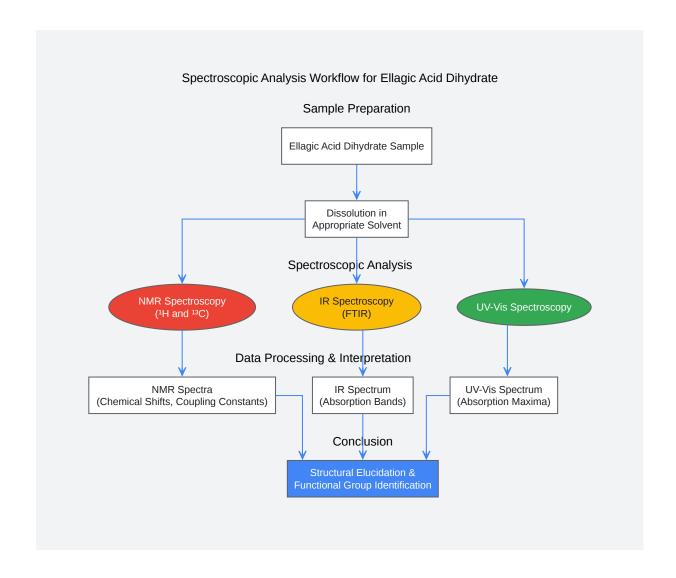
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of ellagic acid dihydrate in a suitable UV-grade solvent, such as methanol, at a known concentration (e.g., 1 mg/mL).
 - From the stock solution, prepare a dilute solution (e.g., 10 μg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).
- Instrumentation: A double-beam UV-Vis spectrophotometer is commonly used.
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
 - Rinse the cuvette with the sample solution and then fill it with the sample solution.
 - Scan the sample over a wavelength range of approximately 200-600 nm.
- Data Processing: The instrument will generate a spectrum of absorbance versus wavelength.
 Identify the wavelengths of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **ellagic acid dihydrate**.





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General workflow for spectroscopic analysis.

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